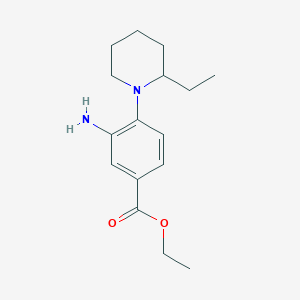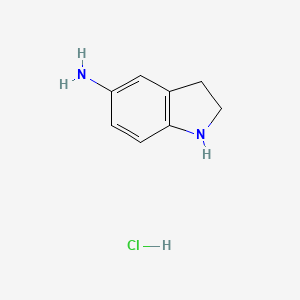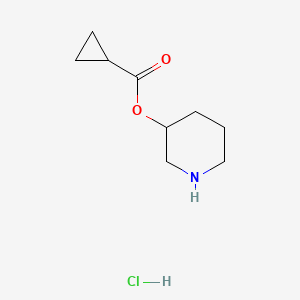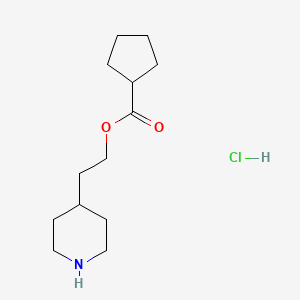
2-(4-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer Applications
The compound has been integrated into the synthesis of propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole structure, showing promising anticancer properties. In particular, certain synthesized compounds exhibited strong anticancer activities, with low IC50 values, suggesting their potential as potent anticancer agents. However, further in vivo studies are recommended to confirm their therapeutic effectiveness (Rehman et al., 2018).
Antibacterial Applications
The compound has been used in the synthesis of various derivatives that have exhibited antibacterial properties. For instance, certain synthesized compounds demonstrated moderate inhibitory effects against various bacterial strains, highlighting their potential as antibacterial agents. A specific compound was identified as the most active growth inhibitor of several bacterial strains, underlining the compound's relevance in antibacterial research (Kashif Iqbal et al., 2017).
Antimicrobial Applications
The compound has been a part of the synthesis process for various heterocycles, some of which have shown antimicrobial activities. This indicates the compound's role in the development of potential antimicrobial agents, with certain synthesized compounds showing moderate activities against various pathogenic bacterial and fungal strains (O. B. Ovonramwen et al., 2019).
Alzheimer's Disease Research
The compound has been used in synthesizing new derivatives aimed at finding new drug candidates for Alzheimer's disease. These compounds were evaluated for enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease treatment. The synthesized compounds were also assessed for their haemolytic activity to evaluate their validity as new drug candidates (A. Rehman et al., 2018).
Propriétés
IUPAC Name |
2-piperidin-4-ylethyl cyclopentanecarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2.ClH/c15-13(12-3-1-2-4-12)16-10-7-11-5-8-14-9-6-11;/h11-12,14H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWUDDBXAJJJTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



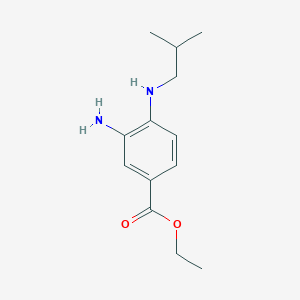
![Ethyl 3-amino-4-[benzyl(methyl)amino]benzoate](/img/structure/B1397287.png)
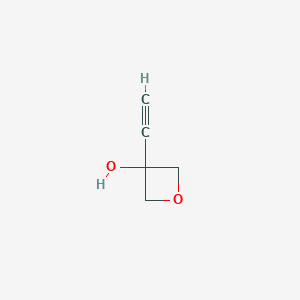
![Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate](/img/structure/B1397289.png)
![Ethyl 3-amino-4-[(3-methoxypropyl)amino]benzoate](/img/structure/B1397290.png)
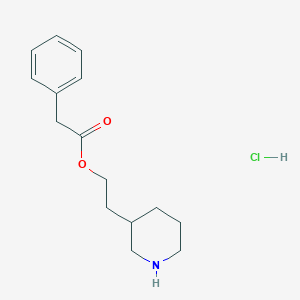
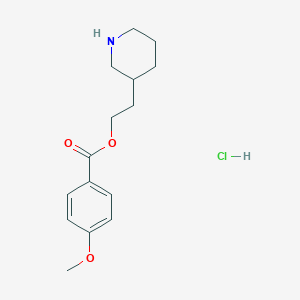
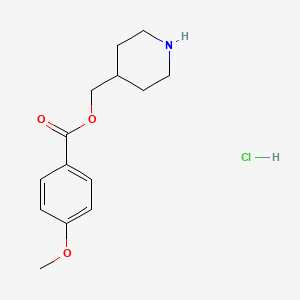
![3-[(2-Chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397298.png)
![N-[4-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1397301.png)
![Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate](/img/structure/B1397303.png)
